tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate
Description
tert-Butyl 3,6-dihydro-2H-pyran-3-yl carbonate is a heterocyclic organic compound featuring a six-membered dihydropyran ring (3,6-dihydro-2H-pyran) with a tert-butyl carbonate group at the 3-position. The dihydropyran scaffold is a partially unsaturated oxygen-containing ring system, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and natural product chemistry. The tert-butyl carbonate moiety serves as a protective group for hydroxyl functionalities, offering stability under basic and nucleophilic conditions while enabling selective deprotection under acidic or thermal conditions.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate |
InChI |
InChI=1S/C10H16O4/c1-10(2,3)14-9(11)13-8-5-4-6-12-7-8/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
FRMDWJCFXIBOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1COCC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate typically involves the reaction of tert-butyl chloroformate with 3,6-dihydro-2H-pyran-3-ol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3,6-dihydro-2H-pyran-3-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form tert-butyl alcohol and 3,6-dihydro-2H-pyran-3-ol.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: tert-Butyl alcohol and 3,6-dihydro-2H-pyran-3-ol.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3,6-dihydro-2H-pyran-3-yl carbonate is used as a protecting group for alcohols in organic synthesis. It helps in preventing unwanted reactions at the hydroxyl group during multi-step synthesis .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and solubility. It is also explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its unique reactivity makes it valuable in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate involves its ability to act as a protecting group. It forms stable carbonate esters with hydroxyl groups, preventing them from participating in unwanted reactions. This stability is due to the electron-withdrawing nature of the carbonate group, which reduces the nucleophilicity of the hydroxyl group .
Comparison with Similar Compounds
Carbonate vs. Silyl Ether Protecting Groups
- tert-Butyl Carbonate : Offers robust protection under basic and nucleophilic conditions. The tert-butyl group’s steric bulk may slow reaction rates in crowded environments but enhances stability .
- However, methyl groups are more susceptible to early cleavage under mildly acidic conditions .
- Silyl Ethers (e.g., TBS) : Labile under fluoride ions (e.g., TBAF) or acidic conditions, enabling orthogonal deprotection strategies. Silyl ethers are widely used but less stable than carbonates in protic solvents .
Pyridine vs. Dihydropyran Scaffolds
- Pyridine Derivatives (): Aromatic nitrogen-containing rings with tert-butyl carbonate groups. These compounds are tailored for cross-coupling reactions (e.g., iodides for Suzuki or Sonogashira couplings) .
- Dihydropyran Derivatives : Partially saturated oxygen-containing rings, offering conformational flexibility and reactivity at the double bond (e.g., Diels-Alder reactions). The tert-butyl carbonate in dihydropyrans is positioned to protect alcohols during synthetic steps .
Stability and Reactivity Trends
- Orthogonal Deprotection : Combining tert-butyl carbonates with silyl ethers (as in ) allows sequential deprotection, critical in multistep syntheses.
Biological Activity
Tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate is a compound that has garnered attention in biological research due to its versatile applications in modifying biomolecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound is characterized by its carbonate functional group, which enhances the stability and solubility of biomolecules. The compound can undergo various chemical reactions, including hydrolysis and nucleophilic substitution, making it a valuable tool in organic synthesis.
Table 1: Chemical Reactions of this compound
| Reaction Type | Products | Conditions |
|---|---|---|
| Hydrolysis | tert-butyl alcohol, 3,6-dihydro-2H-pyran-3-ol | Aqueous acid/base |
| Nucleophilic Substitution | Various substituted carbonates | Presence of nucleophiles (amines/alcohols) |
| Oxidation | Oxidized derivatives | Oxidizing agents (e.g., potassium permanganate) |
| Reduction | Reduced derivatives | Reducing agents (e.g., lithium aluminum hydride) |
The primary mechanism of action for this compound involves its role as a protecting group in organic synthesis. It forms stable carbonate esters with hydroxyl groups, effectively preventing unwanted reactions. This stability is attributed to the electron-withdrawing nature of the carbonate group, which diminishes the nucleophilicity of the hydroxyl group.
Biological Applications
In biological contexts, this compound has been explored for its potential in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and stability in biological environments. Additionally, it is utilized in modifying biomolecules to improve their pharmacokinetic properties.
Case Study: Drug Delivery Systems
Research has demonstrated that this compound can be used to enhance the solubility and bioavailability of poorly soluble drugs. For instance, studies indicated that when conjugated with certain anticancer agents, it significantly improved their therapeutic efficacy in vitro.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Table 2: Comparison with Similar Compounds
| Compound | Functional Group | Unique Properties |
|---|---|---|
| Tert-butyl carbamate | Carbamate | Used primarily for amine protection |
| Tert-butyl (2R,6S)-6-methyl-5-oxo-5,6-dihydro-2H-pyran-2-yl carbonate | Different substitution pattern | Exhibits distinct reactivity compared to tert-butyl carbonate |
| Tert-butyl dicarbonate | Dicarbonate | Commonly used for amine protection but less stable than carbonates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
